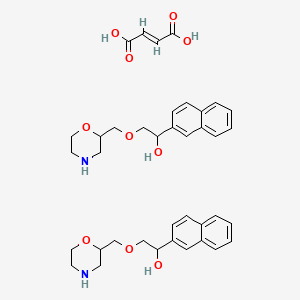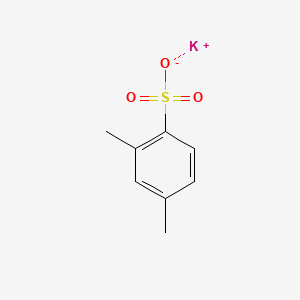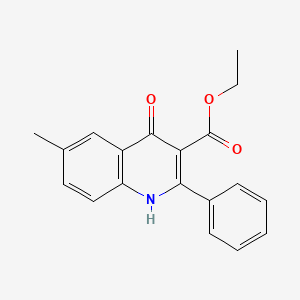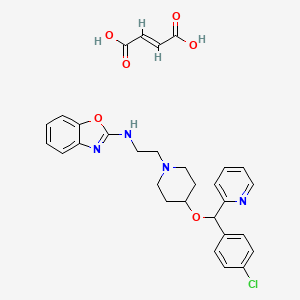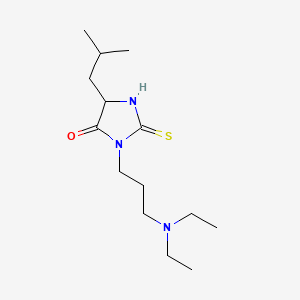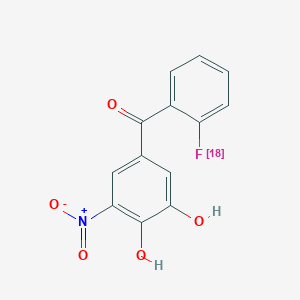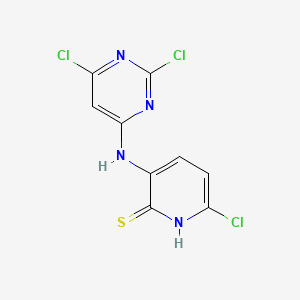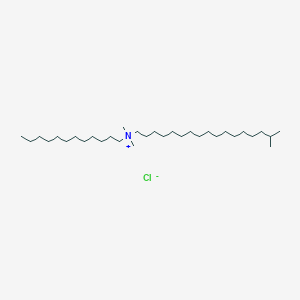
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- is a complex organic compound with a unique structure that combines a pyrido[3,2-a]carbazole core with morpholinyl and phenylmethyl substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- typically involves multi-step organic reactions. The synthetic route often starts with the construction of the pyrido[3,2-a]carbazole core, followed by the introduction of the morpholinyl and phenylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions and scalable processes to ensure high yield and purity.
Chemical Reactions Analysis
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- can be compared with other similar compounds, such as:
Pyrido[3,2-a]carbazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and activities.
Morpholinyl-substituted compounds: These compounds contain the morpholinyl group and may exhibit similar biological activities.
Phenylmethyl-substituted compounds: These compounds have the phenylmethyl group and may have comparable chemical reactivity
Properties
CAS No. |
127040-54-4 |
|---|---|
Molecular Formula |
C26H23N3O |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-(11-benzylpyrido[3,2-a]carbazol-3-yl)morpholine |
InChI |
InChI=1S/C26H23N3O/c1-2-6-19(7-3-1)18-29-24-9-5-4-8-20(24)21-10-12-23-22(26(21)29)11-13-25(27-23)28-14-16-30-17-15-28/h1-13H,14-18H2 |
InChI Key |
WLEOETLYZGPHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


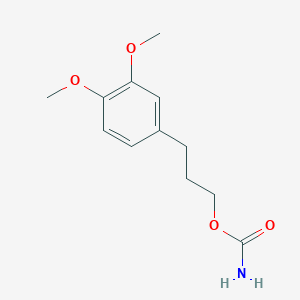
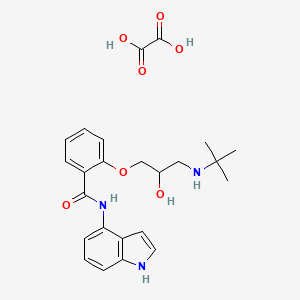
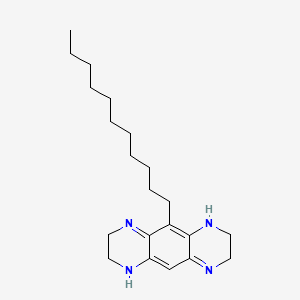
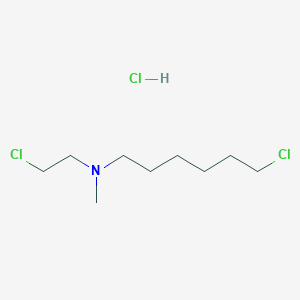

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
